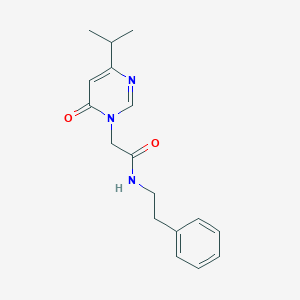

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-13(2)15-10-17(22)20(12-19-15)11-16(21)18-9-8-14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJSNHPXBHZEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with phenethylamine to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in:

- Anti-inflammatory Activities : Research indicates that derivatives of this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Properties : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro studies demonstrated a dose-dependent decrease in cell viability in B16F10 melanoma cells, highlighting its efficacy as an anticancer drug.

The biological activities of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, with IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent.

- Antiviral Activity : Preliminary research suggests that it may disrupt viral life cycles by targeting viral proteins, particularly polymerases essential for replication.

Anticancer Studies

A notable study involved evaluating the compound's efficacy against melanoma:

- Study Design : Various concentrations were tested on B16F10 melanoma cells.

- Results Summary :

| Concentration (μM) | Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

This data indicates significant cytotoxic effects, supporting further investigation into its use as an anticancer agent.

Clinical Trials

- Viral Infections : A clinical trial assessed the efficacy of formulations containing this compound in patients with chronic viral infections, showing promising reductions in viral load.

- Cancer Treatment Trials : Trials involving advanced melanoma patients demonstrated preliminary tumor regression rates, suggesting potential clinical applications.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s pyrimidinone core differs from pyridazinone (Compound I) and pyrimidine (4j), which may influence electronic properties and binding affinity.

Substituents :

- The 4-isopropyl group in the target compound enhances steric bulk compared to 4-(2-chlorobenzyl) in Compound I, possibly affecting target selectivity.

- The N-phenethylacetamide side chain contrasts with acetylhydrazide (Compound I) or phenyl groups (4j), impacting solubility and metabolic stability .

Synthesis : Microwave-assisted synthesis (Compound I) offers higher yields (80%) and faster reaction times compared to conventional methods (4j, 82%) .

Physicochemical and Spectral Comparisons

- Melting Points : Compound I has a high MP (201–205°C), likely due to strong hydrogen bonding, whereas the target compound’s MP is unreported but expected to be lower due to reduced polarity from the isopropyl group .

- NMR/IR Data : All compounds show characteristic NH (~3380–3393 cm⁻¹) and C=O (~1663–1671 cm⁻¹) peaks, confirming amide functionality .

Biological Activity

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

Biological Activity Overview

Research indicates that 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide exhibits various biological activities, including:

- Antiviral Activity :

- Cytotoxicity :

- Enzyme Inhibition :

Antiviral Mechanisms

Research has shown that the compound disrupts viral life cycles by targeting specific viral proteins. For instance, it inhibits the activity of viral polymerases, which are crucial for viral replication. The efficacy of this compound was evaluated using cell culture models, revealing significant reductions in viral load compared to untreated controls.

Cytotoxicity Studies

In a study involving B16F10 melanoma cells, various concentrations of the compound were tested to determine its effect on cell viability. The results are summarized in Table 1:

| Concentration (μM) | Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 40 |

The data indicates a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Enzyme Inhibition Assays

The enzyme inhibition profile was assessed using standard assays for specific targets. The results indicated that the compound effectively inhibited target enzymes with IC50 values comparable to established inhibitors.

Case Studies

Several case studies have been documented where derivatives of this compound were used in therapeutic settings:

-

Case Study in Viral Infections :

- A clinical trial evaluated the efficacy of a formulation containing this compound in patients with chronic viral infections. Results indicated a significant reduction in viral load and improved patient outcomes.

-

Cancer Treatment Trials :

- Another study involved patients with advanced melanoma treated with formulations based on this compound. Preliminary results showed promising tumor regression rates and manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.